4-Chloro-1-(3,4-difluorophenyl)-1-oxobutane
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Overview
Description
4-Chloro-1-(3,4-difluorophenyl)-1-oxobutane is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of a chloro group, two fluorine atoms on a phenyl ring, and a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3,4-difluorophenyl)-1-oxobutane typically involves the reaction of 3,4-difluorobenzene with a chlorinating agent followed by the introduction of a butanone moiety. One common method includes the Friedel-Crafts acylation reaction, where 3,4-difluorobenzene reacts with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3,4-difluorophenyl)-1-oxobutane involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluorine substituents can enhance the compound’s binding affinity and specificity towards these targets. The carbonyl group plays a crucial role in forming hydrogen bonds or covalent interactions with active site residues, thereby modulating the activity of the target molecule.
Comparison with Similar Compounds
- 4-Chloro-1-(3,4-difluorophenyl)-1H-pyrazole
- 4-Chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 4-Chloro-1-(3,4-difluorophenyl)-1-oxobutane is unique due to its specific combination of chloro, difluorophenyl, and butanone moieties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For instance, the presence of the butanone group can influence its solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-chloro-1-(3,4-difluorophenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c11-5-1-2-10(14)7-3-4-8(12)9(13)6-7/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAXZVRLYFWHNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645166 |
Source
|
Record name | 4-Chloro-1-(3,4-difluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-48-3 |
Source
|
Record name | 4-Chloro-1-(3,4-difluorophenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-(3,4-difluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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